molecular formula C13H15NO2 B1681715 Securinine CAS No. 5610-40-2

Securinine

Cat. No. B1681715
CAS RN: 5610-40-2
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-WZRBSPASSA-N
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Description

Securinine is an alkaloid found in Securinega suffruticosa and Phyllanthus niruri . It has a broad spectrum of actions including anti-inflammatory, antibacterial, neuroprotective, and antitumor effects .


Synthesis Analysis

Securinine was first isolated by a Soviet scholar from the Wusuli region, but its chemical structure was separated and finally determined by Chinese scholars from local sources . The main structural feature is a tetracyclic compound containing an indolizine, pyrrole elidine, or quinolizine ring and an α, β-unsaturated pentahydrin ring .


Molecular Structure Analysis

Securinine is a unique indolizidine alkaloid combining four cycles, 6-azobicyclo[3.2.1]octane as the key structure fused with α,β-unsaturated-γ-lactone and piperidine . It has several reactive centers: first of all, these are double bonds at positions 12–13 and 14–15 .


Chemical Reactions Analysis

In recent years, some scholars have studied the chemical reactions related to securinine, and the latest research shows that securinine is involved in 1,3-dipolar cycloaddition reaction, [2 + 2] photochemical cycloaddition reaction, and Baylis-Hillman reaction to obtain the corresponding rigid dimer .


Physical And Chemical Properties Analysis

Securinine has a molecular formula of C13H15NO2 and a molecular weight of 217.26 . It appears as a yellow crystalline powder, slightly bitter . It is soluble in anhydrous ethanol or chloroform, insoluble in water .

Scientific Research Applications

Neuroprotective Properties

Kaplan and Stockwell (2015) identified securinine as a neuroprotective molecule with potential applications in neurodegenerative diseases like Huntington's disease. It targets protein disulfide isomerase and has promising pharmaceutical properties for in vivo studies (Kaplan & Stockwell, 2015). Additionally, Leonoudakis et al. (2017) explored securinine's anti-inflammatory effects in glial cells, suggesting its potential use in treating Parkinson's disease and other neurodegenerative disorders (Leonoudakis et al., 2017).

Bone Health and Osteoporosis

Kwak et al. (2020) discovered that securinine suppresses osteoclast differentiation and is effective in protecting against bone loss in inflammatory bone diseases, potentially offering a new approach to treating osteoporosis (Kwak et al., 2020).

Cancer Therapeutics

Securinine has shown promise in cancer therapy. Gupta et al. (2011) found that it can induce differentiation and growth arrest in acute myeloid leukemia (AML) cells and even impair AML tumor growth in animal models (Gupta et al., 2011). Perez et al. (2016) synthesized new securinine analogues with potent antiproliferative effects on various cancer cell lines, offering insights into its structure-activity relationship (Perez et al., 2016).

Immune System Modulation

Shipman et al. (2012) studied the effects of securinine on monocytes, showing that it can alter the monocyte proteome and potentially act as an immune adjuvant (Shipman et al., 2012).

Antimicrobial and Antiparasitic Applications

Holmes et al. (2011) reported that securinine and its derivatives exhibit inhibitory activity against Toxoplasma gondii, a parasitic protozoan, highlighting its potential in treating parasitic infections (Holmes et al., 2011).

Safety And Hazards

Securinine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Securinine is a promising new monocytic differentiation inducing agent for Acute Myeloid Leukemia (AML) that has seen previous clinical use for non-related disorders . It has been shown that securinine induces differentiation through the activation of DNA damage signaling .

properties

IUPAC Name

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZMSZQQJRKFBP-WZRBSPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate)
Record name Securinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045944
Record name Securinine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Securinine

CAS RN

5610-40-2
Record name (-)-Securinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5610-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Securinine [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Securinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972
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Record name Securinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECURININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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